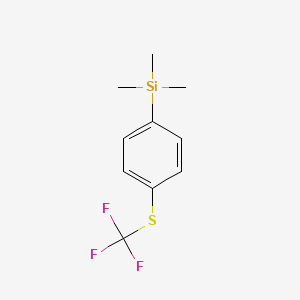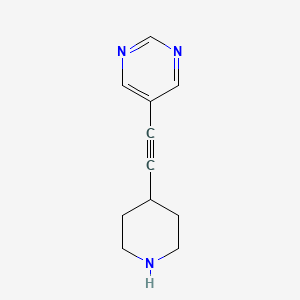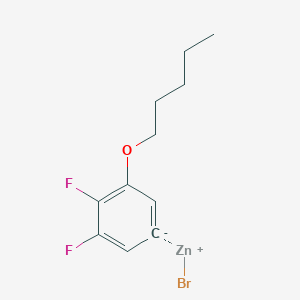
(3,4-Difluoro-5-(n-pentyloxy)phenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-difluoro-5-(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the field of synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-difluoro-5-(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of 3,4-difluoro-5-(n-pentyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme can be represented as follows:
3,4-difluoro-5-(n-pentyloxy)phenyl bromide+Zn→(3,4-difluoro-5-(n-pentyloxy)phenyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-difluoro-5-(n-pentyloxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding ketones or alcohols.
Reduction: Can participate in reduction reactions to form alkanes or other reduced products.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and epoxides.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution reactions: Formation of substituted aromatic compounds.
Oxidation reactions: Formation of ketones or alcohols.
Reduction reactions: Formation of alkanes or other reduced derivatives.
Applications De Recherche Scientifique
(3,4-difluoro-5-(n-pentyloxy)phenyl)zinc bromide is used in various scientific research applications, including:
Organic synthesis: Used as a reagent for forming carbon-carbon bonds in complex organic molecules.
Medicinal chemistry: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Material science: Employed in the preparation of advanced materials with specific properties.
Biological studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of (3,4-difluoro-5-(n-pentyloxy)phenyl)zinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound facilitates the formation of carbon-carbon bonds by reacting with electrophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,4-difluoro-5-(n-pentyloxy)phenyl)magnesium bromide: Similar in structure but uses magnesium instead of zinc.
(3,4-difluoro-5-(n-pentyloxy)phenyl)lithium: Uses lithium as the metal center, offering different reactivity.
(3,4-difluoro-5-(n-pentyloxy)phenyl)boronic acid: Contains boron and is used in Suzuki coupling reactions.
Uniqueness
(3,4-difluoro-5-(n-pentyloxy)phenyl)zinc bromide is unique due to its specific reactivity profile, which is influenced by the presence of zinc. This makes it particularly useful in certain types of organic synthesis where other metal-based reagents may not be as effective.
Propriétés
Formule moléculaire |
C11H13BrF2OZn |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
bromozinc(1+);1,2-difluoro-3-pentoxybenzene-5-ide |
InChI |
InChI=1S/C11H13F2O.BrH.Zn/c1-2-3-4-8-14-10-7-5-6-9(12)11(10)13;;/h6-7H,2-4,8H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ALXZYINWXBEFQX-UHFFFAOYSA-M |
SMILES canonique |
CCCCCOC1=C(C(=C[C-]=C1)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



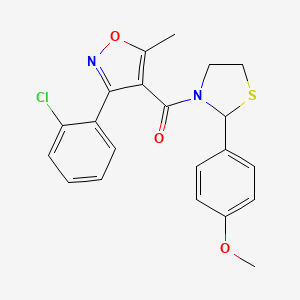
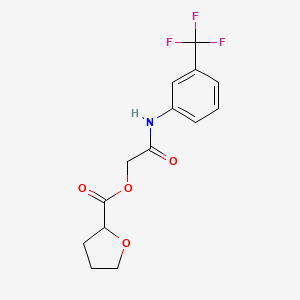

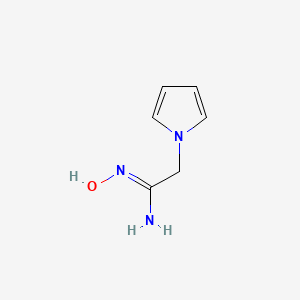
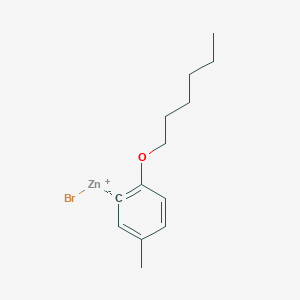

![8-(2,2,2-Trifluoroethyl)-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14878264.png)
![9-(4-Butoxyphenyl)-3-((3,5-difluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14878265.png)

![Spiro[azetidine-3,2'-chroman]-7'-ol hydrochloride](/img/structure/B14878282.png)
![magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate](/img/structure/B14878290.png)
